Panadoxine P

Catalog No.
S006633
CAS No.
36944-85-1
M.F
C₈H₁₀NO₅P
M. Wt
231.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Panadoxine P

CAS Number

36944-85-1

Product Name

Panadoxine P

IUPAC Name

(2-hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol

Molecular Formula

C₈H₁₀NO₅P

Molecular Weight

231.14

InChI

InChI=1S/C8H10NO5P/c1-5-8-7(6(3-10)2-9-5)4-13-15(11,12)14-8/h2,10H,3-4H2,1H3,(H,11,12)

InChI Key

AKWWLTUICPVQSH-UHFFFAOYSA-N

SMILES

CC1=NC=C(C2=C1OP(=O)(OC2)O)CO

Description

Panadoxine P is a pro form of Pyridoxine (Vitamin B6). Pyridoxine displays activity against biofilm-embedded Staphylococci.

Anti-tumor and anti-proliferation effects:

  • Panadoxine P exhibits anti-tumor activity in various cancer cell lines, including lung, breast, and liver cancers. Studies have shown it can induce cell death (apoptosis) in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell growth and survival [, ].
  • Furthermore, Panadoxine P has been shown to suppress the proliferation of cancer cells, potentially hindering tumor growth [].

Anti-angiogenic properties:

  • Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Panadoxine P has been demonstrated to possess anti-angiogenic properties, potentially limiting tumor vascularization and hindering the delivery of nutrients and oxygen to cancer cells [].

Modulation of the immune system:

  • Panadoxine P may modulate the immune system, potentially enhancing the body's anti-tumor immune response. Studies suggest it can activate natural killer (NK) cells, immune cells that play a role in killing tumor cells [].

Combination therapy potential:

  • Panadoxine P may be effective in combination with other cancer therapies, potentially improving treatment efficacy and reducing side effects. Studies have shown promising results when combining Panadoxine P with conventional chemotherapeutic agents [].

Panadoxine P, also known as Pyridoxine 3,4'-cyclic phosphate, is a novel derivative of vitamin B6 developed by Kyowa Pharma Chemical Co., Ltd. This compound exhibits enhanced stability in light and heat compared to traditional vitamin B6 forms. Its chemical structure allows it to function effectively in various applications, particularly in the cosmetic and pharmaceutical industries. Panadoxine P is recognized for its anti-inflammatory properties and ability to reduce sebum production, making it beneficial for skincare formulations aimed at oily skin types and acne treatment .

Panadoxine P's mechanism of action in the skin appears to be multi-fold. Here's what research suggests:

  • Sebum Control: Studies indicate that Panadoxine P inhibits the 5α-reductase enzyme, which converts testosterone to dihydrotestosterone (DHT) [, ]. DHT stimulates sebum production. By inhibiting 5α-reductase, Panadoxine P helps regulate sebum production, leading to reduced oiliness [, ].
  • Pore Minimization: Clinical studies suggest Panadoxine P application reduces facial pore size by up to 55% [, ]. The mechanism behind this is not fully elucidated, but it might be linked to sebum control and overall skin texture improvement [].
  • Anti-inflammatory and Moisturizing: Research suggests Panadoxine P possesses anti-inflammatory properties by reducing the production of IL-6 and IL-8, inflammatory markers triggered by UV exposure []. Additionally, studies indicate Panadoxine P has a water holding capacity similar to glycerin, potentially contributing to improved skin hydration [].
Due to its cyclic phosphate structure. As a derivative of pyridoxine, it can be converted into active forms that participate in metabolic pathways. For instance, it can be hydrolyzed to yield pyridoxal phosphate, which serves as a coenzyme in amino acid synthesis and neurotransmitter production. The cyclic phosphate moiety enhances its solubility in various solvents, facilitating its incorporation into formulations .

The synthesis of Panadoxine P involves the cyclization of pyridoxine followed by phosphorylation. This process typically includes:

  • Formation of the Cyclic Structure: Pyridoxine undergoes a cyclization reaction to form the cyclic phosphate.
  • Phosphorylation: The cyclic intermediate is treated with a suitable phosphate source to introduce the phosphate group.

This method ensures high stability and efficacy of the final product, making it suitable for various applications in cosmetics and pharmaceuticals .

Panadoxine P has diverse applications, particularly in:

  • Cosmetics: It is widely used in skincare formulations due to its anti-inflammatory and moisturizing properties. It helps reduce pore size and shine, making it ideal for oily skin products.
  • Pharmaceuticals: Its role as a vitamin B6 derivative allows for potential therapeutic applications in treating conditions related to vitamin B6 deficiency.
  • Nutraceuticals: Given its stability and bioactivity, it can be incorporated into dietary supplements aimed at promoting skin health .

Interaction studies involving Panadoxine P have demonstrated its compatibility with various cosmetic ingredients. It can be effectively combined with other actives without compromising stability or efficacy. Furthermore, studies indicate that Panadoxine P does not exhibit significant adverse interactions when combined with common preservatives or emulsifiers used in cosmetic formulations .

Several compounds share structural or functional similarities with Panadoxine P. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
PyridoxineVitamin B6Precursor to pyridoxal phosphate but less stable
PyridoxalActive form of Vitamin B6Directly involved in amino acid metabolism
PyridoxamineAmine derivative of Vitamin B6Functions primarily as an antioxidant
Pyridoxal PhosphatePhosphorylated form of Vitamin B6Essential coenzyme for numerous enzymatic reactions

Panadoxine P stands out due to its enhanced stability under varying environmental conditions and its specific application in skincare products targeting sebum production and inflammation reduction .

XLogP3

-1.2

Dates

Modify: 2024-04-14
[1]. Kayumov AR, et al. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells. Biomed Res Int. 2015;2015:890968.

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